molecular formula C17H17NO6S B2893849 2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-3-phenyl-propionic acid CAS No. 1396966-91-8

2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-3-phenyl-propionic acid

Cat. No.: B2893849
CAS No.: 1396966-91-8
M. Wt: 363.38
InChI Key: CTXXQYXYLRHJBU-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-3-phenyl-propionic acid is a complex organic compound with a unique structure that includes a benzodioxine ring, a sulfonylamino group, and a phenyl-propionic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-3-phenyl-propionic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxine Ring: This step involves the cyclization of a suitable dihydroxybenzene derivative with an appropriate dihalide under basic conditions to form the benzodioxine ring.

    Introduction of the Sulfonylamino Group: The benzodioxine intermediate is then reacted with a sulfonyl chloride in the presence of a base to introduce the sulfonylamino group.

    Attachment of the Phenyl-Propionic Acid Moiety: The final step involves the coupling of the sulfonylamino-benzodioxine intermediate with a phenyl-propionic acid derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to enhance scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-3-phenyl-propionic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the sulfonyl group to a sulfinyl or thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonylamino group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Sulfinyl, thiol derivatives

    Substitution: Amino, thiol-substituted derivatives

Scientific Research Applications

2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-3-phenyl-propionic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-3-phenyl-propionic acid involves its interaction with specific molecular targets and pathways. The sulfonylamino group can form strong interactions with enzyme active sites or receptor binding pockets, leading to inhibition or modulation of their activity. The benzodioxine ring and phenyl-propionic acid moiety can also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-benzoic acid
  • 2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-3-methyl-butyric acid

Uniqueness

2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-3-phenyl-propionic acid is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the benzodioxine ring and sulfonylamino group provides a unique scaffold for interactions with biological targets, while the phenyl-propionic acid moiety enhances its potential therapeutic applications.

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)-3-phenylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO6S/c19-17(20)14(10-12-4-2-1-3-5-12)18-25(21,22)13-6-7-15-16(11-13)24-9-8-23-15/h1-7,11,14,18H,8-10H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTXXQYXYLRHJBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC(CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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